molecular formula C12H18N2O B3054788 1-(3-Methoxyphenyl)-1,4-diazepane CAS No. 61903-14-8

1-(3-Methoxyphenyl)-1,4-diazepane

Cat. No.: B3054788
CAS No.: 61903-14-8
M. Wt: 206.28 g/mol
InChI Key: BINPOEPJNVMNPQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-1,4-diazepane is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a 1,4-diazepane core scaffold substituted with a 3-methoxyphenyl group. The 1,4-diazepane ring provides significant conformational flexibility, a property that is crucial for interacting with complex biological targets . The 3-methoxyphenyl moiety is a common pharmacophore known to influence the compound's electronic properties and potential binding affinity. This specific structural combination makes it a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules. Compounds based on the diazepane scaffold are extensively investigated for their potential effects on the central nervous system (CNS). Research on structurally related 2,3-benzodiazepine derivatives has demonstrated significant anxiolytic activity in animal models without the sedative effects typically associated with classic benzodiazepines . These related compounds often act as non-competitive antagonists of the AMPA receptor, a key target in developing therapies for neurological conditions such as anxiety, epilepsy, and neurodegenerative diseases . The presence of the methoxy group on the aromatic ring is a favorable feature, as it has been associated with modulated biological activity and potentially reduced toxicity profiles in drug candidates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14/h2,4-5,10,13H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINPOEPJNVMNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625997
Record name 1-(3-Methoxyphenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61903-14-8
Record name 1-(3-Methoxyphenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization and Biological Activity Studies Preclinical Focus

In Vitro Anti-proliferative and Cytotoxicity Assays

No published data were found regarding the evaluation of 1-(3-Methoxyphenyl)-1,4-diazepane in the L1210 or Reh leukemic cell lines.

No published data were found detailing investigations of this compound in other human tumor cell lines. Research on related diazepane-based derivatives has been conducted, but the cytotoxicity results are specific to those more complex molecules and cannot be attributed to the parent compound.

Antiviral Activity Investigations

Anti-HCV Activity Profiling

No studies detailing the anti-HCV activity of this compound were identified. Research on other heterocyclic systems, such as imidazo[4,5-e] americanelements.comsigmaaldrich.comdiazepine-4,8-dione derivatives, has shown some promise against Hepatitis C Virus (HCV), but this does not extend to the specific compound . nih.gov

Anti-HIV Activity Studies

There is currently no published research evaluating the anti-HIV activity of this compound.

Other Preclinical Biological Activities

Anxiolytic and Sedative Potential in Preclinical Models

The anxiolytic and sedative properties of this compound have not been reported in preclinical models. While the broader class of benzodiazepines is well-known for these effects, and other novel diazepine-containing structures have been investigated for anxiolytic-like properties researchgate.netnih.gov, data specific to this compound is absent from the literature.

Anticonvulsant Activity Assessment

No data is available regarding the assessment of anticonvulsant activity for this compound. Studies have been performed on other heterocyclic scaffolds like 1,3,4-thiadiazoles and 1,4-dihydropyridines for this purpose, but these are not chemically equivalent. nih.govnih.gov

Anti-inflammatory and Antioxidant Properties

The potential anti-inflammatory and antioxidant properties of this compound have not been documented in available scientific research. While compounds containing methoxyphenyl groups have been investigated for such activities nih.govmdpi.com, these findings are not directly applicable.

Molecular Interactions and Receptor Binding Profiling

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

GABA-A receptors, as the primary inhibitory neurotransmitter receptors in the brain, are critical targets for many therapeutic agents. wikipedia.org These receptors are ligand-gated ion channels composed of five subunits. nih.gov The modulation of these receptors can lead to sedative, anxiolytic, and anticonvulsant effects.

While the broader class of 1,4-diazepines has been investigated for affinity to GABA-A receptor subtypes, specific binding data for 1-(3-Methoxyphenyl)-1,4-diazepane is not extensively detailed in the currently available literature. nih.gov Research on related diazepine (B8756704) structures indicates that modifications to the diazepine ring and its substituents can significantly influence binding affinity for different GABA-A receptor subunit combinations, such as those containing α1, β2, and γ1 subunits. nih.gov However, without direct experimental data for this compound, its specific subtype selectivity remains an area for further investigation.

Compounds that bind to GABA-A receptors often act as allosteric modulators, meaning they bind to a site on the receptor that is different from the GABA binding site. wikipedia.org This modulation can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of GABA. wikipedia.org Benzodiazepines, a well-known class of GABA-A receptor modulators, exert their effects by binding to the interface between the α and γ subunits of the receptor. nih.gov Given the structural similarities, it is plausible that this compound could also function as an allosteric modulator of GABA-A receptors. The precise mechanism, whether it enhances or inhibits GABAergic neurotransmission, would require specific functional assays. nih.gov

Serotonin (B10506) Receptor Ligand Interactions

The serotonin system is implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition. Arylpiperazine derivatives are a well-established class of compounds that exhibit high affinity for various serotonin receptor subtypes. semanticscholar.orgmdpi.com

Table 1: 5-HT1A Receptor Binding Affinity of Related Arylpiperazine Compounds

Compound Ki (nM) at 5-HT1A Receptor Reference
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate 1.2 semanticscholar.orgmdpi.com
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate 21.3 semanticscholar.orgmdpi.com

This table presents data for structurally related compounds to infer potential activity, as direct data for this compound is not available.

Beyond the 5-HT1A receptor, arylpiperazine derivatives have been profiled against a range of other serotonin receptor subtypes. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is involved in nausea and vomiting. nih.gov The interaction of this compound with the 5-HT3 receptor and other subtypes such as 5-HT2A and 5-HT7 has not been specifically documented in the available literature. nih.gov Comprehensive receptor screening would be necessary to determine its full serotonergic binding profile and selectivity.

Dopamine (B1211576) Receptor and Transporter Interactions

The dopaminergic system plays a crucial role in motor control, motivation, and reward. While some arylpiperazine compounds show affinity for dopamine D2 receptors, this is often considered an off-target effect when designing selective 5-HT1A ligands. nih.gov There is currently no specific data available from the reviewed search results detailing the interaction of this compound with dopamine receptors or the dopamine transporter. Such information would be vital for understanding its potential effects on dopaminergic neurotransmission and for predicting any potential side effects related to this system.

Dopamine D2 and D3 Receptor Binding and Functionality

No specific studies detailing the binding affinity (such as Kᵢ or IC₅₀ values) or functional activity (e.g., agonist, antagonist, or partial agonist properties) of this compound at the dopamine D₂ and D₃ receptors have been identified in the current scientific literature. Research on other arylpiperazine and related diazepine structures shows a wide range of affinities for these receptors, often influenced by the nature and position of substituents on the aromatic ring and the structure of the diazepine ring itself. However, without direct experimental data, the specific binding characteristics of this compound remain speculative.

Dopamine Transporter (DAT) Inhibitory Profiles

There is no available data from in vitro or in vivo studies that characterizes the inhibitory profile of this compound at the dopamine transporter (DAT). The potential for this compound to act as a DAT inhibitor is unknown.

Serotonin Transporter (SERT) Affinity

Similarly, no research was found that has evaluated the binding affinity of this compound for the serotonin transporter (SERT). Therefore, its potential role as a serotonin reuptake inhibitor has not been established.

Other Receptor and Enzyme Target Engagements

P2X4 Receptor Antagonism

A thorough search of scientific literature did not yield any studies investigating the activity of this compound as a potential antagonist of the P2X₄ receptor. While various heterocyclic compounds have been explored for P2X₄ antagonism, the profile for this specific diazepane derivative is not documented.

CaV1.3 Calcium Channel Inhibition

There are no published findings regarding the inhibitory effects of this compound on the CaV1.3 L-type calcium channel. The interaction of this compound with voltage-gated calcium channels has not been a subject of published research.

Vasopressin V1a Receptor Ligand Development

No literature could be located that describes the synthesis, development, or evaluation of this compound as a potential ligand for the vasopressin V1a receptor.

Autotaxin (ATX) and Lysophosphatidic Acid (LPA) Pathway Modulation

Current research has not established a direct interaction between this compound and the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling pathway. The LPA pathway is a critical signaling cascade involved in numerous physiological processes, and its components are significant targets in drug discovery. nih.govnih.gov However, studies specifically investigating the modulatory effects of this compound on ATX, the enzyme responsible for LPA production, or on the various LPA receptors, are not available in the current body of scientific literature. Therefore, no data can be presented on its activity in this pathway.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. mdpi.comnih.gov They are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. mdpi.comnih.gov Despite the therapeutic potential of mGluR modulators, there is currently no published research detailing the interaction of this compound with any of the mGluR subtypes. nih.govnih.gov As such, its binding affinity, potency, and functional effects at these receptors remain uncharacterized.

Histamine (B1213489) Receptor Interaction

The histamine receptor family, comprising four subtypes (H1, H2, H3, and H4), is involved in a wide array of physiological functions, from allergic responses to neurotransmission. The H3 receptor, in particular, is a key presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.gov A thorough review of the literature reveals no studies that have specifically examined the binding profile or functional activity of this compound at any of the histamine receptor subtypes. Consequently, its potential to act as an agonist, antagonist, or allosteric modulator at these receptors is unknown.

Tubulin Interaction Studies

Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton essential for cell structure, intracellular transport, and cell division. Compounds that interact with tubulin can disrupt microtubule dynamics and are of significant interest in cancer research. There is no available data from studies investigating the direct interaction of this compound with tubulin or its effects on microtubule polymerization.

DNA Binding Assays for Related Classes

While direct DNA binding studies on this compound are not present in the literature, research on structurally related compounds provides insights into the potential for this class of molecules to interact with DNA. Specifically, studies have been conducted on conjugates of pyrrolo[2,1-c] nih.govnih.govbenzodiazepines with an azepane moiety. nih.gov These compounds share a seven-membered diazepine-like ring structure.

In one study, a series of pyrrolobenzodiazepine-azepane conjugates were synthesized and their ability to bind to calf thymus DNA (CT-DNA) was evaluated using thermal denaturation studies. nih.gov The change in the melting temperature (ΔTm) of DNA upon incubation with a compound is an indicator of its binding affinity and stabilizing effect on the DNA helix.

Compound IDLinker Length (n)ΔTm (°C) after 36h incubation
4a 21.0
4b 32.0
4c 41.5
4d 51.0

Table 1: DNA Thermal Denaturation Data for Pyrrolobenzodiazepine-Azepane Conjugates. Data sourced from a study on related compound classes. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Substituent Position and Electronic Properties

The nature and placement of substituents on the aryl ring of 1-aryl-1,4-diazepane analogs are critical determinants of their pharmacological potency.

The position of the methoxy (B1213986) group on the aryl ring significantly alters the activity of the compounds. For instance, in a series of tricyclic ergoline (B1233604) partial structures, a methoxy group at the 6-position was found to greatly enhance serotonin (B10506) agonist activity. nih.gov However, this enhancement in activity came at the cost of reduced compound stability. nih.gov This highlights a common challenge in drug design where modifications that improve potency may adversely affect other crucial properties like chemical stability. In another study on piperidinyl-ethanone derivatives, the presence of a 3-methoxyphenyl (B12655295) group was a key feature of a potent analgesic identified through phenotypic screening. nih.govebi.ac.uk

The introduction of various substituents, including halogens and alkyl groups, to the aryl ring of diazepine-related structures has been extensively studied to understand their impact on activity.

Halogen Substituents: Halogens are a unique class of substituents as they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.org Their deactivating nature stems from a strong inductive effect, which withdraws electron density from the ring, making it less reactive. libretexts.org However, they can donate a lone pair of electrons through resonance, which is why they direct substitution to the ortho and para positions. libretexts.org In the context of benzodiazepines, an electron-attracting group, such as a halogen (e.g., chloro, fluoro) or a nitro group, at position 7 of the benzodiazepine (B76468) ring is often crucial for activity. chemisgroup.usmdpi.com Specifically, the presence of a chloro group has been linked to anticonvulsant and sleep-related activities in 1,5-benzodiazepines. mdpi.com The order of reactivity for halogens as substituents on a benzene (B151609) ring is generally F > Cl > Br > I, with the most electronegative halogen being the least deactivating. libretexts.org

Alkyl and Hydrophobic Substituents: The addition of alkyl groups, which are electron-donating, can also modulate activity. For example, in a series of 1-substituted 6-aryl-4H-s-triazolo[4,3-a] Current time information in Kolkata, IN.researchgate.netbenzodiazepines, compounds with electron-donating substituents at the C-1 position displayed interesting central nervous system activity, including anxiolytic, antidepressant, and antipsychotic potential. nih.gov Conversely, electronegative substituents like trifluoromethyl were found to be detrimental to the activity in this particular series. nih.gov The lipophilicity, often increased by alkyl and other hydrophobic groups, is a critical factor influencing various pharmacological properties, including solubility, metabolic clearance, and receptor binding. plos.org

The table below summarizes the effects of different substituents on the activity of benzodiazepine-related structures.

Substituent TypePositionGeneral Effect on ActivityReference
Methoxy6-position (tricyclic ergoline analogs)Greatly enhances serotonin agonist activity nih.gov
Halogen (Cl, F)Position 7 (benzodiazepine ring)Crucial for anxiolytic and anticonvulsant activity chemisgroup.usmdpi.com
Electron-donating (e.g., alkyl)C-1 (triazolo[4,3-a] Current time information in Kolkata, IN.researchgate.netbenzodiazepines)Can enhance CNS activity nih.gov
Electron-withdrawing (e.g., CF3)C-1 (triazolo[4,3-a] Current time information in Kolkata, IN.researchgate.netbenzodiazepines)Detrimental to activity nih.gov

Role of Core Heterocyclic Ring Modifications

Modifications to the core heterocyclic structure, including the diazepine (B8756704) ring and any fused ring systems, play a pivotal role in defining the pharmacological profile of these compounds.

The degree of saturation within the diazepine ring can significantly impact the biological activity of the compound. For example, in a study of 1,4-benzodiazepines, the reduction of the diazepine ring between positions 10-11 led to a decrease in activity. chemisgroup.us This reduced compound showed a lower affinity for central GABA receptors, suggesting that the conformation of the unsaturated ring is important for optimal receptor binding. chemisgroup.us

The fusion of a benzene ring to a diazepine ring forms the benzodiazepine scaffold, which is a cornerstone for many psychoactive drugs. chemisgroup.usresearchgate.net While modifications on the benzene ring are somewhat limited, the diazepine ring is highly flexible for various structural changes. chemisgroup.us

Benzodiazepines (BZDs) are bicyclic heterocyclic compounds where a benzene ring is fused to a seven-membered diazepine ring. chemisgroup.us The 1,4-benzodiazepines are particularly well-known for their anxiolytic, anticonvulsant, and muscle relaxant properties. chemisgroup.us The arrangement of nitrogen atoms (e.g., 1,4 vs. 1,5) can lead to different pharmacological profiles. For instance, 1,5-benzodiazepines have been reported to have fewer adverse effects than their 1,4-counterparts. mdpi.comnih.gov

Thienodiazepines , such as olanzapine, are a class of compounds where a thiophene (B33073) ring is fused to a benzodiazepine system. nih.gov Olanzapine is an atypical antipsychotic that acts as an antagonist at multiple receptors, including dopamine (B1211576), serotonin, adrenergic, and histamine (B1213489) receptors. nih.gov The replacement of the benzene ring with a bioisosteric thiophene ring can significantly alter the receptor interaction profile and therapeutic application. chemisgroup.us

The table below provides a comparison of different fused ring systems.

Fused Ring SystemCore StructureNotable Biological ActivitiesExample CompoundReference
BenzodiazepineBenzene + DiazepineAnxiolytic, anticonvulsant, muscle relaxantDiazepam chemisgroup.usresearchgate.net
ThienobenzodiazepineThiophene + BenzodiazepineAtypical antipsychoticOlanzapine nih.gov

The size of the heterocyclic amine ring, specifically the comparison between the six-membered piperazine (B1678402) and the seven-membered homopiperazine (B121016) ring, can have a profound effect on the compound's properties and biological activity.

In some instances, the seven-membered homopiperazine ring offers greater stability to hydrolysis compared to the piperazine ring in biological media. researchgate.net This increased stability can translate to higher cytotoxicity in certain contexts, as observed in a study of salan complexes where homopiperazine-containing compounds were more cytotoxic than their piperazine analogs. researchgate.net Interestingly, in another study, JS-K and its homopiperazine analogue showed identical activity against a number of cancer cell lines. nih.gov

Conversely, the rigidity of the piperazine ring can be advantageous for receptor binding. In some cases, a more rigid analog, like a 2,5-diazabicyclo[2.2.1]heptane system, is preferred over the flexible piperazine ring for better binding ability. plos.org However, a study on nucleozin (B1677030) analogs found that the piperazine ring was necessary to maintain anti-influenza activity, and modifications that increased conformational freedom led to a loss of activity. plos.org

The choice between a piperazine and a homopiperazine ring can also influence receptor selectivity. In a study of histamine H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) moiety did not significantly affect affinity at the H3 receptor but was a key structural element for dual H3/σ1 receptor affinity. nih.gov

The table below summarizes the comparative effects of homopiperazine and piperazine rings.

Ring SystemKey CharacteristicsImpact on Activity/PropertiesReference
HomopiperazineSeven-membered ring, greater flexibilityCan lead to increased stability and cytotoxicity in some contexts researchgate.netnih.gov
PiperazineSix-membered ring, can be more rigidOften essential for maintaining activity, rigidity can enhance binding plos.org

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule is paramount for its interaction with biological targets. For flexible structures like 1,4-diazepanes, understanding the preferred and bioactive conformations is a key aspect of rational drug design.

Influence of Conformational Parameters on Receptor Recognition

The interaction of a ligand with its receptor is a highly specific event governed by the complementary shapes and electronic properties of the two entities. For derivatives of 1,4-diazepane, the conformation of the seven-membered ring plays a crucial role in dictating the orientation of substituent groups and, consequently, their engagement with the receptor binding pocket.

Studies on N,N-disubstituted-1,4-diazepane analogs have revealed that these molecules often adopt a low-energy twist-boat conformation. nih.gov This particular ring pucker is stabilized by an intramolecular π-stacking interaction between the aromatic ring (in this case, the 3-methoxyphenyl group) and other parts of the molecule. nih.gov It is hypothesized that this conformation mimics the geometry required for optimal binding to the target receptor. nih.gov The adoption of such a constrained conformation reduces the entropic penalty upon binding, potentially leading to higher affinity. The precise dihedral angles and the spatial relationship between the aromatic ring and the diazepane nitrogen atoms are critical parameters that influence the strength and specificity of the ligand-receptor interaction.

Stereochemical Influence on Biological Activity and Selectivity

The introduction of chiral centers into a molecule can have a profound impact on its pharmacological properties. The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, can lead to significant differences in potency, efficacy, and off-target effects.

While specific studies on the individual enantiomers of 1-(3-Methoxyphenyl)-1,4-diazepane are not extensively reported in the public domain, the principles of stereochemistry in drug action are well-established. The synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes has demonstrated that stereochemistry is a key determinant of receptor affinity and selectivity. nih.gov For instance, the configuration of substituents on the diazepane ring can dictate whether the molecule fits optimally into the binding site. One enantiomer may exhibit high affinity for the target receptor, while the other may be significantly less active or even interact with different receptors, leading to undesirable side effects. The stereoselective synthesis of 1,4-diazepane derivatives is an active area of research, underscoring the importance of controlling the three-dimensional arrangement of these molecules to achieve desired biological outcomes. nih.gov

Linker Chemistry and Side Chain Modifications

The nature of the chemical groups attached to the core 1,4-diazepane scaffold provides a rich avenue for modifying the pharmacological profile of the molecule. Linker chemistry and side chain modifications can influence properties such as potency, selectivity, and pharmacokinetic parameters.

Impact of Carboxamide vs. Carbothioamide Moieties

The replacement of a carboxamide group with its isosteric analogue, a carbothioamide, is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. The sulfur atom in a carbothioamide is larger and more polarizable than the oxygen atom in a carboxamide. This can lead to altered hydrogen bonding capabilities and different interactions with the receptor.

While direct comparative studies on this compound analogues are limited, research on other heterocyclic scaffolds provides valuable insights. For example, in some series of compounds, the carbothioamide moiety has been shown to enhance potency or alter selectivity due to its different electronic and steric profile. The increased acidity of the N-H proton in a secondary thioamide compared to its amide counterpart can also lead to different hydrogen bonding patterns within the receptor binding site.

Table 1: Comparison of Carboxamide and Carbothioamide Properties

PropertyCarboxamide (-C(=O)NH-)Carbothioamide (-C(=S)NH-)
Size of Heteroatom Oxygen (smaller)Sulfur (larger)
Polarizability LowerHigher
Hydrogen Bond Acceptor Strength StrongerWeaker
Hydrogen Bond Donor Acidity (N-H) Less acidicMore acidic
Rotational Barrier (C-N bond) HigherLower

Effect of Aliphatic and Aromatic Linkers

The nature of the linker connecting the 1,4-diazepane core to other pharmacophoric elements is a critical determinant of biological activity. The length, rigidity, and chemical nature of the linker dictate the spatial orientation of the interacting groups and can significantly impact receptor binding affinity.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of molecules at the atomic level. These methods allow for the detailed investigation of a molecule's electronic structure, reactivity, and thermodynamic properties, offering insights that complement experimental findings.

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules with flexible rings like 1,4-diazepane, multiple conformations, such as chair and boat forms, are possible. The presence of the bulky 3-methoxyphenyl (B12655295) substituent influences the preferred conformation of the diazepane ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Diazepane Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (ring)1.46 - 1.48
C-C (ring)1.53 - 1.55
C-N-C (ring)112 - 115
C-C-N (ring)110 - 113
Ring PuckeringVariable

Note: The data in this table is representative of typical bond lengths and angles found in substituted diazepane rings from computational studies on related molecules and is for illustrative purposes only.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

In 1-(3-Methoxyphenyl)-1,4-diazepane, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the nitrogen atoms of the diazepane ring, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic ring. The energy gap for this molecule would determine its kinetic stability and its propensity to engage in charge transfer interactions. For instance, a study on 1-(4-methoxyphenyl)-1H-imidazole calculated a HOMO-LUMO energy gap of 5.27 eV, indicating high stability. uni-muenchen.de

Table 2: Representative Frontier Molecular Orbital Energies for a Methoxyphenyl-containing Heterocycle

OrbitalEnergy (eV)
HOMO-6.27
LUMO-1.00
Energy Gap (ΔE)5.27

Note: This data is from a computational study on 1-(4-methoxyphenyl)-1H-imidazole and serves as an illustrative example. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of electron deficiency (positive potential, attractive to nucleophiles).

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the diazepane ring due to their lone pairs of electrons. These sites would be the most likely points for protonation or coordination with metal ions. The aromatic ring would exhibit a more complex pattern of positive and negative potential, influencing its interaction with other molecules. The hydrogen atoms of the diazepane ring's N-H group would be characterized by a positive electrostatic potential. orientjchem.org

Fukui Function Analysis for Reactivity Prediction

Fukui functions are a set of reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

ƒ+(r) corresponds to the site for a nucleophilic attack (addition of an electron).

ƒ-(r) corresponds to the site for an electrophilic attack (removal of an electron).

ƒ0(r) corresponds to the site for a radical attack.

For this compound, Fukui function analysis would provide a quantitative measure of the reactivity of each atom. It is anticipated that the nitrogen atoms of the diazepane ring and specific carbon atoms on the methoxyphenyl ring would exhibit high Fukui function values, pinpointing them as the primary centers of reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in understanding molecular stability and hyperconjugative interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Illustrative NBO Analysis for a Substituted Piperidin-4-one

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
C-CC-C2.5 - 5.0
LP (N)C-C1.0 - 3.0
LP (O)C-C* (aromatic)5.0 - 10.0

Note: This data is representative of typical E(2) values from NBO analyses of related heterocyclic compounds and is for illustrative purposes. The specific interactions and energies for this compound would require a dedicated computational study.

Thermodynamic Property Prediction

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity (Cp), entropy (S), and enthalpy (H). These properties are crucial for understanding the behavior of the molecule under different temperature and pressure conditions and for predicting the thermodynamics of reactions in which it participates. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from the geometry optimization.

For this compound, the calculated thermodynamic properties would provide valuable data for chemical engineers and process chemists. For example, a study on ethoxyacetanilides demonstrated the use of calorimetry and thermodynamic modeling to determine heat capacities and fusion enthalpies. chemicalpapers.com A computational study on 1-(4-methoxyphenyl)-1H-imidazole also reported calculated thermodynamic properties at different temperatures.

Table 4: Illustrative Calculated Thermodynamic Properties for a Methoxyphenyl Derivative at 298.15 K

PropertyValue
Heat Capacity (Cp)~ 80-100 cal/mol·K
Entropy (S)~ 120-140 cal/mol·K
Enthalpy (H)Varies with reference state

Note: These values are estimations based on computational studies of similarly sized molecules and are for illustrative purposes.

Theoretical and computational methods provide a powerful lens through which to examine the behavior of molecules like this compound at an atomic level. These techniques allow for the prediction of molecular properties and interactions, guiding further experimental research.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are cornerstones of modern drug discovery, enabling researchers to visualize and predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Prediction: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves placing a ligand into the binding site of a target protein. For derivatives of the 1,4-diazepane scaffold, docking studies have been instrumental. For instance, studies on related 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, which share the core diazepane ring, have been used to predict their binding to targets like the 5-HT6 receptor. openpharmaceuticalsciencesjournal.com Such studies analyze potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. A docking study on a diazepane derivative with the human oestrogen receptor, for example, revealed a good docking score, indicating a potentially strong interaction. nih.gov

Binding Mode and Affinity Estimations: Beyond simply predicting the orientation, docking algorithms estimate the binding affinity, often expressed as a scoring function or a Ki value, which indicates the strength of the interaction. While specific affinity estimations for this compound are not broadly published, research on analogous compounds demonstrates the utility of this approach. Computational methods have been employed to evaluate how modifications to related structures influence binding, guiding the synthesis of compounds with improved affinity and selectivity for their targets. nih.gov

Conformational Ensemble Analysis: A molecule's three-dimensional shape, or conformation, is critical to its biological activity. The 1,4-diazepane ring is a seven-membered ring, which grants it significant conformational flexibility. Computational analysis, including NMR spectroscopy and molecular modeling, on related N,N-disubstituted-1,4-diazepane antagonists revealed that they can exist in a low-energy state characterized by a twist-boat ring conformation. researchgate.net This specific geometry is believed to mimic the bioactive conformation necessary for receptor binding. Understanding the accessible conformations of this compound is therefore crucial for accurately predicting its interaction with protein targets.

In Silico ADME Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico tools offer a rapid and cost-effective way to predict these properties from a molecule's structure alone.

Drug-likeness Assessment (e.g., Rule of 5 parameters)

One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a molecule violates two or more of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

These parameters for this compound have been calculated to assess its drug-like properties.

ParameterValueRule of 5 Compliance
Molecular Weight 192.26 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Predicted XlogP 1.5
Table 1: Predicted physicochemical properties of this compound based on Lipinski's Rule of Five. Data sourced from PubChem.

As shown in the table, this compound does not violate any of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability.

Predictive Models for Metabolic Stability

Predicting how a compound will be metabolized by the body is a critical component of ADME studies. Computational models can predict metabolic stability by identifying sites on the molecule that are most susceptible to modification by metabolic enzymes, such as the cytochrome P450 family. For this compound, likely points of metabolic transformation would include O-demethylation of the methoxy group on the phenyl ring and oxidation at various positions on the diazepane ring. The development of predictive models, though still an area of active research, relies on quantitative structure-activity relationship (QSAR) approaches to correlate molecular structure with metabolic outcomes. mdpi.com

Reaction Pathway and Transition State Analysis

Currently, there is a notable absence of publicly available scientific literature detailing the specific reaction pathway and transition state analysis for the synthesis of this compound. While computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the synthesis and reaction mechanisms of various diazepine (B8756704) and diazepane derivatives, research focusing explicitly on the 1-(3-methoxyphenyl) substituted 1,4-diazepane is not readily found in the reviewed sources.

Theoretical studies on related diazepine syntheses have explored different reaction pathways and the stability of intermediates and transition states. For instance, the synthesis of diazepines from dehydroacetic acid and aliphatic diamines has been investigated using PM3 and DFT methods to determine the most favorable reaction path. ijpcbs.com These studies involve the complete optimization of reactants, transition states, and products, with vibrational analysis and intrinsic reaction coordinate calculations to verify the transition states. ijpcbs.com

Furthermore, computational analyses have been applied to understand the electronic distribution and molecular interactions of various diazepine and oxazepine derivatives, which can influence their reactivity and the pathways through which they are formed. nih.gov Such studies often involve the calculation of molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and other quantum chemical parameters to predict the most likely sites for nucleophilic and electrophilic attacks, which are crucial steps in many synthetic reaction pathways. ijpcbs.comijasrm.com

In a more general sense, the synthesis of 1,4-diazepane rings can be achieved through various methods, including intramolecular cyclization reactions. researchgate.net For example, the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines involves a reductive amination pathway. nih.gov A critical step in this type of reaction is the nucleophilic attack of an amine nitrogen on a carbonyl carbon, leading to the formation of a hemiaminal intermediate, which is then reduced. nih.gov The transition state for this process involves a significant decrease in the C-N distance and the transfer of a hydrogen atom from the amine to the carbonyl oxygen. nih.gov The calculated energy barrier for such a reaction provides insight into the feasibility and kinetics of the pathway. nih.gov

Metabolic Studies in Preclinical Models

In Vitro Hepatic Microsomal Stability

The initial assessment of a compound's metabolic liability is often conducted using in vitro systems, with liver microsomes being a standard tool. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the phase I metabolism of a vast array of compounds.

The metabolic stability of a compound can vary significantly between species. Therefore, assessing this parameter in liver microsomes from different species, such as rats, mice, and humans, is a common practice in preclinical drug development. While specific experimental data for 1-(3-Methoxyphenyl)-1,4-diazepane is not publicly available, we can infer potential metabolic behavior based on studies of structurally related compounds. For instance, a study on a different but structurally relevant molecule, a dipeptidyl peptidase IV inhibitor, showed modest stability in mouse and rat liver microsomes, with 27.5% and 16.7% of the compound remaining after a 120-minute incubation, respectively. nih.gov In contrast, the same compound exhibited high stability in human liver microsomes, with 72.6% remaining after the same period. nih.gov This highlights the critical nature of inter-species differences in metabolism.

A typical in vitro microsomal stability assay involves incubating the test compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to ensure the continuous activity of CYP450 enzymes. The disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS), to determine key parameters like half-life (t½) and intrinsic clearance (CLint).

Illustrative Data Table for Hepatic Microsomal Stability:

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatData not availableData not available
MouseData not availableData not available
HumanData not availableData not available

This table illustrates the type of data generated from such studies; specific values for this compound are not currently in the public domain.

Following the assessment of metabolic stability, the identification of the major metabolites formed is a crucial next step. This is typically achieved by analyzing the incubation mixture from the microsomal stability assay using high-resolution mass spectrometry. By comparing the mass spectra of the samples over time, novel peaks corresponding to metabolites can be identified.

For this compound, several metabolic transformations can be predicted based on its chemical structure. The methoxy (B1213986) group on the phenyl ring is a prime target for O-demethylation, a common metabolic reaction catalyzed by CYP450 enzymes. This would result in the formation of a hydroxylated metabolite. Indeed, studies on the structurally analogous compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) have shown that O-demethylation is a major metabolic pathway in rats. Another potential metabolic route is the oxidation of the diazepane ring.

Predicted Major Metabolites of this compound:

MetabolitePredicted Metabolic Pathway
1-(3-Hydroxyphenyl)-1,4-diazepaneO-demethylation
Oxidized diazepane derivativesRing oxidation

In Vivo Metabolic Fate Investigations (Preclinical Animal Models)

To gain a more comprehensive understanding of a compound's metabolism, in vivo studies in preclinical animal models, such as rats, are essential. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole biological system.

Pharmacokinetic studies in animal models, typically rats, involve administering the compound and then collecting blood samples at various time points. The concentration of the parent compound and its major metabolites in the plasma is then quantified. This data is used to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability.

While specific pharmacokinetic data for this compound is not available, studies on other diazepane derivatives and structurally similar compounds in rats provide a general framework for what to expect. For instance, the pharmacokinetics of diazepam have been extensively studied in rats, showing rapid disappearance from plasma and brain.

Illustrative Pharmacokinetic Parameters in Rats:

ParameterValue
Clearance (CL)Data not available
Volume of Distribution (Vd)Data not available
Half-life (t½)Data not available
Bioavailability (F%)Data not available

This table illustrates the type of data generated from in vivo pharmacokinetic studies; specific values for this compound are not currently in the public domain.

Understanding how a compound and its metabolites are eliminated from the body is a critical aspect of its metabolic fate. This is investigated by analyzing urine and feces collected from the animal models over a period of time after the administration of the compound. These studies help to determine the primary routes of excretion (renal or fecal) and the extent to which the compound is metabolized before elimination. For many small molecule drugs, metabolism in the liver followed by renal excretion of the more polar metabolites is a major clearance pathway.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Advanced Analogs with Improved Profiles

A primary focus of future research will be the rational design and synthesis of advanced analogs of 1-(3-Methoxyphenyl)-1,4-diazepane. The goal is to develop new chemical entities with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.

Key Design and Synthesis Strategies:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the structure-activity relationships of the 1,4-diazepane scaffold is essential. For the related 1,4-benzodiazepines, it is well-established that the diazepine (B8756704) ring is more amenable to chemical modification than the fused benzene (B151609) ring, and that substituents at specific positions can greatly influence pharmacological activity. This knowledge can be applied to guide the synthesis of novel this compound analogs with varied substituents on both the phenyl and diazepine rings to modulate their biological effects.

Conformationally Constrained Analogs: The synthesis of analogs with reduced conformational flexibility is a promising strategy to enhance potency and selectivity. By "locking" the diazepine ring into a specific, biologically active conformation, it may be possible to improve its interaction with the target receptor. This approach has been successfully used in the development of other N,N-disubstituted 1,4-diazepanes.

Advanced Synthetic Methodologies: The creation of a diverse library of analogs for screening will depend on the use of efficient and versatile synthetic routes. Modern synthetic methods applicable to the 1,4-diazepane core, such as those starting from N-propargylamines or involving intramolecular C–N bond coupling, will be instrumental in this effort.

Through these strategies, a wide array of novel analogs can be generated and screened to identify candidates with superior drug-like properties, such as enhanced metabolic stability and oral bioavailability, which are critical for clinical development.

Exploration of Novel Biological Targets and Polypharmacology

A crucial area for future research is the comprehensive characterization of the biological targets of this compound and the exploration of its potential for polypharmacology —the ability of a single compound to interact with multiple targets. This approach is increasingly seen as a valuable strategy for treating complex, multifactorial diseases.

Potential Molecular Targets:

While the complete target profile of this compound is not yet fully understood, research on structurally similar compounds provides valuable leads:

Cannabinoid Receptors: Aryl 1,4-diazepane compounds have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). researchgate.neteurekaselect.com The CB2 receptor is a key target for anti-inflammatory and immunomodulatory therapies.

Serotonin (B10506) Receptors: Derivatives of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been developed as potent antagonists of the 5-HT6 serotonin receptor, which is implicated in cognitive processes.

GABA-A Receptors: The broader class of 1,4-benzodiazepines are well-known positive allosteric modulators of the GABA-A receptor, producing sedative, anxiolytic, and anticonvulsant effects. It is plausible that this compound or its analogs could also interact with this receptor system.

The ability of the aryl 1,4-diazepane scaffold to interact with diverse targets suggests a potential for polypharmacology. A single compound that modulates multiple targets could offer a more effective treatment for complex disorders. For instance, a compound with combined activity at both CB2 and 5-HT6 receptors could potentially provide both anti-inflammatory and pro-cognitive effects, which would be beneficial in neurodegenerative diseases.

Future research should involve extensive screening of this compound and its analogs against a broad panel of biological targets to fully map its activity profile.

Potential Target FamilySpecific ReceptorPotential Therapeutic Area
Cannabinoid ReceptorsCB2Inflammatory diseases, pain
Serotonin Receptors5-HT6Cognitive disorders
GABA ReceptorsGABA-AAnxiety, epilepsy, insomnia
Benzodiazepine (B76468) ReceptorsTSPO (PBzR)Neuroinflammation, cancer

Development of Radioligands for Imaging Studies (e.g., PET)

The development of radiolabeled analogs of this compound for use in non-invasive imaging techniques like Positron Emission Tomography (PET) is a significant area for future research. A dedicated PET radiotracer would allow for the visualization and quantification of target receptors in the living brain, confirmation of target engagement by therapeutic doses of the drug, and a better understanding of the role of these targets in various diseases.

Given the potential biological targets of aryl 1,4-diazepanes, PET radioligands could be developed for:

GABA-A Receptors: The benzodiazepine scaffold has a long history in the development of PET tracers for the GABA-A receptor.

Cannabinoid Receptor Type 2 (CB2): A PET tracer based on this scaffold could be used to image CB2 receptors, which are upregulated in neuroinflammatory conditions. eurekaselect.com

Serotonin Receptors: A radiolabeled version could be used to study the distribution and function of the 5-HT6 receptor in cognitive disorders. researchgate.netnih.gov

The development of a successful PET radiotracer requires the synthesis of a suitable precursor, efficient radiolabeling with a positron-emitting isotope (such as 11C or 18F), and rigorous preclinical evaluation to ensure high affinity and selectivity, good blood-brain barrier penetration, and favorable metabolic properties.

Mechanistic Studies of Pharmacological Action

A deeper understanding of the molecular mechanisms of this compound is essential for its development. Future studies should focus on how it interacts with its biological targets and the downstream signaling pathways it modulates.

GABA-A Receptor Modulation: If it interacts with the GABA-A receptor, it would likely act as a positive allosteric modulator , similar to benzodiazepines, by increasing the frequency of chloride channel opening in the presence of GABA, leading to neuronal hyperpolarization.

Cannabinoid Receptor 2 (CB2) Agonism: As a potential CB2 agonist, it would be expected to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. researchgate.net It could also modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are implicated in the anti-inflammatory effects of CB2 activation. researchgate.netnih.gov

5-HT6 Receptor Antagonism: As a potential 5-HT6 antagonist, it would block the canonical Gs-adenylyl cyclase pathway. researchgate.netbenthamdirect.com Additionally, it could interfere with non-canonical signaling through Fyn-tyrosine kinase, mTOR, and Cdk5, which are thought to be important for the pro-cognitive effects of 5-HT6 antagonists. benthamdirect.comnih.gov

Optimization of Efficacy and Selectivity Profiles

A critical aspect of future research is the optimization of the efficacy and selectivity of this compound and its analogs. This involves medicinal chemistry efforts to enhance therapeutic effects while minimizing off-target activities.

Key Optimization Strategies:

Enhancing Selectivity: For CB2-targeted therapies, high selectivity over the CB1 receptor is crucial to avoid psychoactive side effects. For 5-HT6 antagonism, selectivity over other serotonin receptor subtypes is needed. For GABA-A receptor modulation, achieving subtype selectivity could lead to a more targeted therapeutic effect with fewer side effects.

Improving Metabolic Stability: Early research on aryl 1,4-diazepanes indicated that they can suffer from low metabolic stability. benthamdirect.com Strategies to improve this include identifying and blocking metabolic "soft spots" on the molecule, for example, by introducing fluorine atoms or other bioisosteres.

Modulating Physicochemical Properties: Optimizing properties like lipophilicity and solubility is key to achieving good oral bioavailability and, if desired, brain penetration.

Optimization StrategyGoalExample Approaches
SAR-guided modificationsEnhance potency and selectivityVary substituents on aryl and diazepane rings
Computational modelingPredict binding modes and design selective ligandsDocking studies at target receptors
Bioisosteric replacementImprove metabolic stability and physicochemical propertiesReplace labile groups with stable isosteres (e.g., H with F)
Pharmacokinetic profilingAssess in vitro and in vivo ADME propertiesMicrosomal stability assays, Caco-2 permeability assays

Potential for Repurposing in Emerging Disease Areas

The diverse biological activities of the aryl-1,4-diazepane scaffold suggest that this compound and its analogs could be repurposed for a variety of emerging disease areas.

Based on CB2 Receptor Agonism: The therapeutic potential of CB2 agonists is expanding beyond pain and inflammation to include:

Neurodegenerative Diseases: Due to the role of neuroinflammation in diseases like Alzheimer's and Parkinson's, CB2 agonists are being investigated as potential neuroprotective agents.

Organ Fibrosis: CB2 agonists have shown promise in preclinical models of cardiac, hepatic, and renal fibrosis. nih.gov

Cancer: The CB2 receptor is being explored as a target in various cancers. eurekaselect.combenthamdirect.com

Based on 5-HT6 Receptor Antagonism: While the primary focus for 5-HT6 antagonists is cognitive impairment in Alzheimer's disease and schizophrenia, there is preclinical evidence for their potential in treating comorbid conditions such as drug abuse, depression, anxiety, and obesity. nih.gov

Based on the 1,4-Diazepane Scaffold: The versatility of the 1,4-diazepane scaffold has been demonstrated by its use in developing compounds for other targets, such as:

Sigma Receptors: Ligands for sigma receptors are being investigated for neuropsychiatric and neurodegenerative disorders. nih.govacs.org

Factor Xa Inhibitors: 1,4-diazepane derivatives have been developed as potent anticoagulant and antithrombotic agents. nih.gov

Q & A

Q. Critical Parameters :

  • Temperature : Higher temperatures accelerate kinetics but may promote side reactions (e.g., over-reduction).
  • Catalyst : Transition-metal catalysts (e.g., Pd/C) improve selectivity in hydrogenation steps .

Basic Question: How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?

Q. Answer :

  • ¹H NMR : Key signals include:
    • A singlet at δ 3.75–3.85 ppm for the methoxy group (-OCH₃).
    • Multiplet patterns between δ 2.50–3.50 ppm for the diazepane ring protons.
    • Aromatic protons (3-methoxyphenyl) appear as doublets or triplets in δ 6.70–7.20 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 220.32 (M⁺) confirm the molecular formula C₁₃H₂₀N₂O. Fragmentation patterns (e.g., loss of -CH₂O or -NH groups) validate substituent positions .

Methodological Note : Deuterated solvents (e.g., CDCl₃) and high-resolution MS (HRMS) are essential for unambiguous assignments .

Advanced Question: How can factorial design optimize the synthesis of this compound for scalability?

Answer :
A 2³ factorial design evaluates three variables: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃).

  • Response Variables : Yield (%) and purity (HPLC area %).

  • Design Matrix :

    RunX₁ (°C)X₂ (mol%)X₃ (Solvent)Yield (%)Purity (%)
    1805Methanol6288
    21005THF7892
    ..................

Analysis : ANOVA identifies temperature and solvent as significant factors (p < 0.05). Optimal conditions (X₁ = 95°C, X₂ = 7.5 mol%, X₃ = THF) yield >85% with 95% purity .

Advanced Question: How do steric and electronic effects of the 3-methoxyphenyl group influence the compound’s interaction with serotonin receptors?

Q. Answer :

  • Steric Effects : The methoxy group at the 3-position creates a bulky substituent, reducing binding affinity to 5-HT₁A receptors compared to unsubstituted analogs. Molecular docking simulations (e.g., AutoDock Vina) show steric clashes with Tyr390 residues .
  • Electronic Effects : The electron-donating methoxy group increases electron density on the phenyl ring, enhancing π-π stacking with Trp358 in the receptor’s binding pocket. Competitive radioligand assays (e.g., using [³H]-8-OH-DPAT) quantify these effects .

Methodological Framework : Combine in silico modeling with in vitro binding assays to resolve contradictory data on receptor selectivity .

Advanced Question: How can researchers address contradictions in reported biological activity data for this compound?

Answer :
Contradictions often arise from:

  • Experimental Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay protocols (e.g., incubation time, buffer pH).
  • Solution : Standardize assays using the NIH’s Assay Guidance Manual and validate results across multiple models .
  • Data Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent DMSO concentration) that skew IC₅₀ values .

Case Study : A 2024 study resolved discrepancies in cytotoxicity data by controlling for endotoxin levels in cell culture media .

Basic Question: What theoretical frameworks guide the study of this compound’s pharmacokinetics?

Q. Answer :

  • Compartmental Modeling : Predicts absorption/distribution using rate constants (kₐ, kₑ) derived from plasma concentration-time curves.
  • Quantum Mechanical (QM) Calculations : Estimate logP (octanol-water partition coefficient) to assess blood-brain barrier permeability. For this compound, logP ≈ 2.1 suggests moderate CNS penetration .

Validation : Compare QM results with experimental HPLC-derived logP values (error margin < 5%) .

Advanced Question: What strategies mitigate decomposition of this compound under physiological conditions?

Q. Answer :

  • Stabilization Techniques :
    • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis.
    • pH Control : Buffered solutions (pH 6.5–7.0) reduce amine oxidation.
  • Accelerated Stability Testing : Use Arrhenius kinetics (40°C/75% RH for 6 months) to predict shelf-life .

Data-Driven Approach : HPLC-MS monitors degradation products (e.g., 3-methoxyphenol) to refine storage conditions .

Advanced Question: How can AI-driven simulations (e.g., COMSOL) predict solvent effects on reaction pathways?

Q. Answer :

  • COMSOL Workflow :
    • Model solvation energies using density functional theory (DFT).
    • Simulate reaction kinetics in polar (methanol) vs. nonpolar (toluene) solvents.
  • Outcome : Methanol reduces activation energy (ΔG‡) by 15% compared to toluene, aligning with experimental yield data .

Validation : Compare simulated ΔG‡ values with experimental DSC (differential scanning calorimetry) results .

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1-(3-Methoxyphenyl)-1,4-diazepane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.